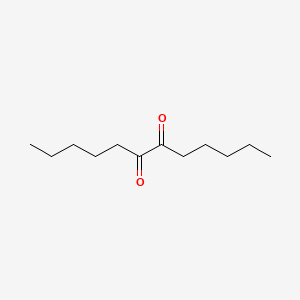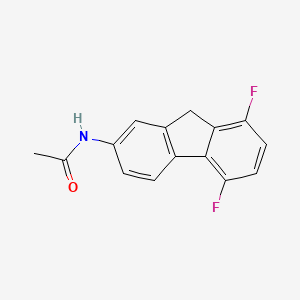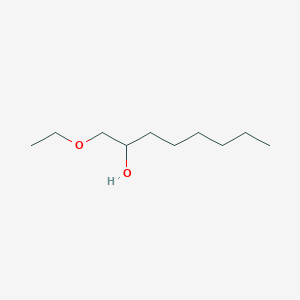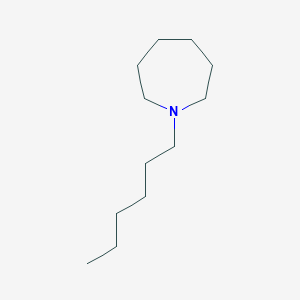
1-Hexylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylazepane is a seven-membered heterocyclic compound with the molecular formula C₁₂H₂₅N . It is a derivative of azepane, where a hexyl group is attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexylazepane can be synthesized through several methods. One common approach involves the ring expansion of six-membered heterocycles. For instance, the reaction of hexylamine with caprolactam under acidic conditions can yield this compound. Another method involves the cyclization of hexylamine with 1,6-dibromohexane in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexylazepane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-hexylazepane N-oxide.
Reduction: Hexylamine derivatives.
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
1-Hexylazepane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of polymers and as a solvent in various chemical processes
Mécanisme D'action
The mechanism of action of 1-hexylazepane involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways depend on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
1-Hexylazepane can be compared with other azepane derivatives such as:
Azepane: The parent compound without the hexyl group.
N-methylazepane: A derivative with a methyl group instead of a hexyl group.
Benzazepane: A fused ring system with a benzene ring attached to the azepane ring.
Uniqueness: this compound is unique due to the presence of the hexyl group, which imparts different physicochemical properties and biological activities compared to other azepane derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Further research into
Propriétés
Numéro CAS |
20422-02-0 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
1-hexylazepane |
InChI |
InChI=1S/C12H25N/c1-2-3-4-7-10-13-11-8-5-6-9-12-13/h2-12H2,1H3 |
Clé InChI |
CNAVQNCUXDPHPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


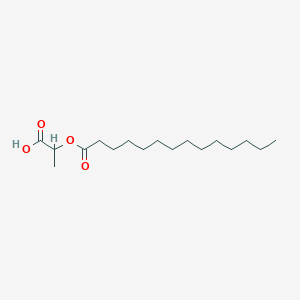
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
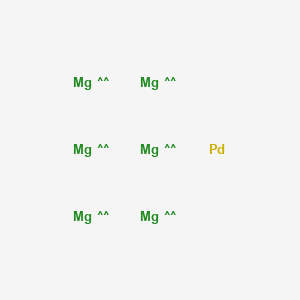

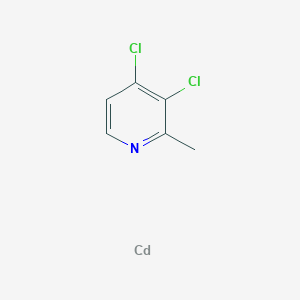
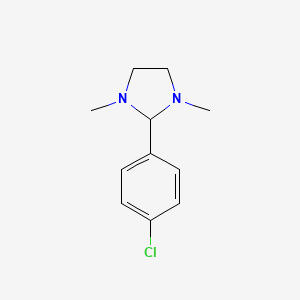
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
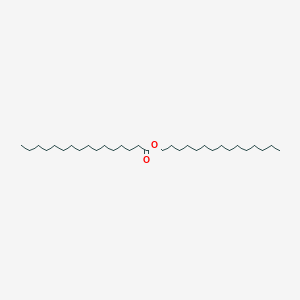
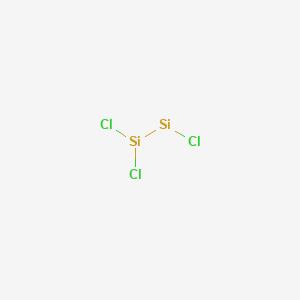
phosphanium bromide](/img/structure/B14717137.png)
